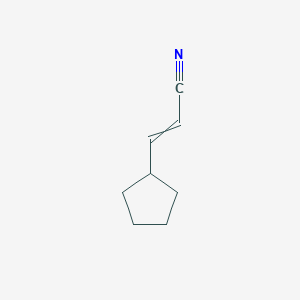
2-Propenenitrile, 3-cyclopentyl-
概要
説明
2-Propenenitrile, 3-cyclopentyl- is an organic compound with the chemical formula C9H13N. It is a colorless liquid with a density of approximately 0.89 g/cm³. The compound has a melting point of -30°C and a boiling point of 192-193°C. It is sparingly soluble in water but soluble in organic solvents such as ethanol and ether . This compound is commonly used as an intermediate in organic synthesis, particularly in the production of drugs, dyes, and polymers .
準備方法
2-Propenenitrile, 3-cyclopentyl- can be synthesized through various methods. One common method involves the thermal reaction of cyclopentene and propionitrile in a hot ethereal solvent . Another method includes the hydrogenation reaction using a catalyst to introduce the corresponding substituent into the acrylonitrile molecule . Industrial production methods often involve these synthetic routes due to their efficiency and scalability.
化学反応の分析
2-Propenenitrile, 3-cyclopentyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
The major products formed from these reactions include amines, amides, and carboxylic acids, depending on the specific reagents and conditions used.
科学的研究の応用
2-Propenenitrile, 3-cyclopentyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of polymers and as a solvent in organic synthesis reactions.
作用機序
The mechanism of action of 2-Propenenitrile, 3-cyclopentyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways. The nitrile group can participate in hydrogen bonding and other interactions with active sites of enzymes, influencing their activity and function .
類似化合物との比較
2-Propenenitrile, 3-cyclopentyl- can be compared with other similar compounds such as:
- 3-Cyclopentylacrylonitrile
- 3-Cyclopentylprop-2-enenitrile
- 3-Cyclopentyl-2-Propenenitrile
These compounds share similar structural features but may differ in their reactivity, solubility, and specific applications. The uniqueness of 2-Propenenitrile, 3-cyclopentyl- lies in its specific combination of the cyclopentyl and nitrile groups, which confer distinct chemical properties and reactivity patterns .
生物活性
2-Propenenitrile, 3-cyclopentyl- (CAS No. 1236033-37-6), also known as 3-cyclopentylacrylonitrile, is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₁N
- Molecular Weight : 121.18 g/mol
- Structure : The compound features a cyclopentyl group attached to the acrylonitrile backbone, which may influence its biological interactions.
Research indicates that compounds like 2-Propenenitrile, 3-cyclopentyl- may interact with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. The nitrile functional group is known to participate in nucleophilic reactions, which can lead to diverse biological effects.
Anticancer Potential
Studies have suggested that derivatives of acrylonitrile compounds exhibit anticancer properties. For instance, compounds structurally related to 2-Propenenitrile have been shown to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that certain nitrile derivatives could induce apoptosis in colorectal cancer cells through the activation of caspase pathways .
Anti-inflammatory Effects
The anti-inflammatory activity of similar compounds has been documented. Research indicates that cyclopentyl-substituted nitriles can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and chemokines. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
-
Colorectal Cancer Study :
- Objective : To evaluate the cytotoxic effects of cyclopentyl-substituted acrylonitriles on colorectal cancer cells.
- Method : Various concentrations of the compound were administered to HCT116 cells.
- Results : Significant inhibition of cell proliferation was observed, with an IC50 value indicating effective dose levels for inducing apoptosis .
-
Inflammation Model :
- Objective : To assess the anti-inflammatory potential of cyclopentylacrylonitrile in a murine model.
- Method : Mice were treated with the compound prior to induction of inflammation.
- Results : A marked reduction in inflammatory markers was noted, suggesting a protective effect against inflammation-induced tissue damage .
Data Table: Summary of Biological Activities
特性
IUPAC Name |
3-cyclopentylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMELXYJYSXXORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C=CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














